DNP-PEG12-acid

概要

説明

DNP-PEG12-acid is a compound that consists of a polyethylene glycol (PEG) linker with a dinitrophenyl (DNP) moiety and a carboxylic acid terminal group. The compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. This compound is primarily used in biological applications, particularly in the formation of stable amide bonds through reactions with primary amines.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DNP-PEG12-acid involves the conjugation of a dinitrophenyl group to a polyethylene glycol chain, which is then terminated with a carboxylic acid group. The carboxylic acid can react with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the precise control of reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity levels. The final product is often purified using techniques such as column chromatography and crystallization .

化学反応の分析

Types of Reactions

DNP-PEG12-acid undergoes several types of chemical reactions, including:

Substitution Reactions: The carboxylic acid group can react with primary amines to form amide bonds.

Oxidation and Reduction Reactions: The dinitrophenyl group can participate in redox reactions, although these are less common in typical applications

Common Reagents and Conditions

EDC and HATU: Used as activators for the formation of amide bonds.

Dicyclohexylcarbodiimide (DCC): Another reagent that can be used for amide bond formation

Major Products Formed

The primary product formed from reactions involving this compound is the amide bond-linked compound, which is often used in further biochemical applications .

科学的研究の応用

Chemical Properties and Structure

DNP-PEG12-acid consists of a polyethylene glycol (PEG) chain with a dinitrophenyl (DNP) moiety and a terminal carboxylic acid group. This structure facilitates its use as a linker in bioconjugation processes, enhancing solubility and stability of the conjugated compounds.

Applications in Scientific Research

-

Drug Delivery Systems

- This compound is employed in drug delivery due to its ability to form stable amide bonds with primary amines. This property allows for the conjugation of therapeutic agents, improving their pharmacokinetics and bioavailability. For instance, it has been used to modify peptides and small molecules for targeted delivery to specific tissues or cells .

-

Bioconjugation Techniques

- The compound serves as a critical reagent in bioconjugation, where it links biomolecules such as proteins, antibodies, or nucleic acids to enhance their functionality. The carboxylic acid group can react with amines on proteins, facilitating the formation of stable conjugates essential for various assays and therapeutic applications .

-

Immunotherapy Applications

- This compound has been investigated for its role in immunotherapy, particularly in enhancing the immune response against pathogens. Studies have shown that decorating bacterial surfaces with DNP haptens can recruit endogenous antibodies, potentially improving vaccine efficacy against Gram-negative bacteria .

- Cellular Studies

Case Study 1: Targeted Tumor Therapy

A study explored the use of this compound in targeted tumor therapy by conjugating it with pH Low Insertion Peptides (pHLIPs). The conjugates demonstrated effective delivery of therapeutic agents specifically to tumor cells, showcasing the potential for enhanced treatment outcomes in cancer therapy .

Case Study 2: Antibody Recruitment

Research involving this compound highlighted its ability to recruit antibodies from serum when used to modify bacterial surfaces. This approach could lead to new strategies for combating infections by harnessing the body's immune response more effectively .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Delivery | Enhances solubility and stability of drugs through bioconjugation | Improved pharmacokinetics in modified peptides |

| Bioconjugation | Links biomolecules for assays and therapeutics | Stable conjugates formed with proteins |

| Immunotherapy | Enhances immune response against pathogens | Increased antibody recruitment observed |

| Cellular Studies | Modifies membrane proteins affecting cell signaling | Altered cell behavior linked to protein modifications |

作用機序

The mechanism of action of DNP-PEG12-acid involves its ability to form stable amide bonds with primary amines. The dinitrophenyl group can participate in ion transport across membranes, enhancing the compound’s utility in biological applications. The carboxylic acid group reacts with primary amines in the presence of activators, leading to the formation of stable amide bonds .

類似化合物との比較

Similar Compounds

DNP-PEG4-acid: A shorter PEG linker with similar properties.

DNP-PEG8-acid: An intermediate-length PEG linker.

DNP-PEG24-acid: A longer PEG linker with enhanced solubility.

Uniqueness

DNP-PEG12-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. This makes it particularly useful in applications requiring both hydrophilicity and the ability to form stable amide bonds .

生物活性

DNP-PEG12-acid is a polyethylene glycol (PEG)-based linker that plays a significant role in the development of PROTACs (PROteolysis TArgeting Chimeras). This compound has garnered attention for its potential applications in targeted protein degradation, particularly in cancer therapy. The following sections detail the biological activity of this compound, including its mechanisms, case studies, and research findings.

This compound functions primarily by facilitating the conjugation of target proteins with E3 ligases, thereby promoting ubiquitination and subsequent proteasomal degradation. The dinitrophenyl (DNP) group serves as a hapten that can recruit endogenous antibodies, enhancing the immune response against targeted cells. This mechanism is particularly relevant in the context of cancer therapies where selective targeting of malignant cells is crucial.

Key Mechanisms:

- Targeted Protein Degradation: By linking to E3 ligases, this compound enables the targeted degradation of specific proteins involved in tumorigenesis.

- Immune Modulation: The DNP moiety can recruit anti-DNP antibodies, which may enhance antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) against cancer cells.

Research Findings

Recent studies have highlighted the efficacy of this compound in various biological contexts:

- Nanobody-DNP Conjugates: Research demonstrated that nanobody conjugates modified with DNP could specifically bind to cancer cells expressing human epidermal growth factor receptor (EGFR). These conjugates were shown to mediate ADCC and CDC effectively when anti-DNP antibodies were present, indicating that this compound enhances the therapeutic potential of nanobodies .

- Antibody Recruitment Studies: In vitro assays revealed that DNP-modified constructs significantly improved antibody recruitment, leading to enhanced lysis of targeted cells. For instance, conjugates with varying PEG lengths showed different efficiencies in mediating CDC, with shorter linkers exhibiting higher efficacy due to better spatial orientation for antibody binding .

- Cytotoxicity Assessments: In studies involving Escherichia coli, compounds incorporating this compound exhibited significant antibacterial activity by promoting the recruitment of anti-DNP antibodies from serum, which led to increased bacterial lysis . The cytotoxic effects were measured through colony counts, confirming the compound's ability to enhance immune-mediated clearance.

Case Study 1: Cancer Targeting

A study investigated a series of DNP-modified nanobodies targeting EGFR-positive cancer cells. The results indicated that these conjugates not only bound effectively to their targets but also triggered robust immune responses through ADCC and CDC mechanisms. The study concluded that this compound could significantly improve the pharmacokinetic profiles of therapeutic antibodies by preventing rapid clearance from circulation .

Case Study 2: Bacterial Clearance

In another investigation focusing on Gram-negative bacteria, this compound was utilized to enhance opsonization and subsequent lysis. The treatment with DNP-modified agents resulted in a greater than one log reduction in bacterial counts, demonstrating its potential as an antimicrobial agent through immune system engagement .

Data Table: Summary of Biological Activities

| Activity Type | Description | Outcome |

|---|---|---|

| Targeted Degradation | Facilitates protein degradation via E3 ligase recruitment | Enhanced degradation of target proteins |

| Immune Response | Recruits anti-DNP antibodies for ADCC and CDC | Increased cytotoxicity against cancer cells |

| Antibacterial Action | Promotes opsonization and lysis of bacteria | Significant reduction in bacterial counts |

特性

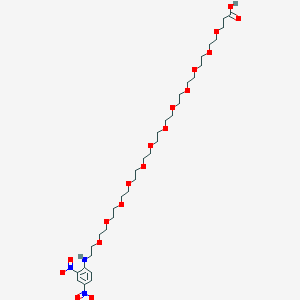

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N3O18/c37-33(38)3-5-43-7-9-45-11-13-47-15-17-49-19-21-51-23-25-53-27-28-54-26-24-52-22-20-50-18-16-48-14-12-46-10-8-44-6-4-34-31-2-1-30(35(39)40)29-32(31)36(41)42/h1-2,29,34H,3-28H2,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMXZVXDKCQLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。